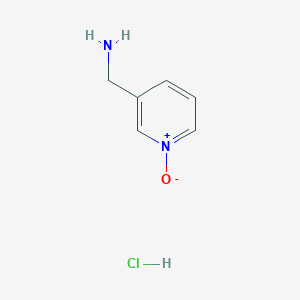3-(Aminomethyl)pyridine 1-oxide hydrochloride
CAS No.: 672324-61-7
Cat. No.: VC4188316
Molecular Formula: C6H9ClN2O
Molecular Weight: 160.6
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 672324-61-7 |
|---|---|
| Molecular Formula | C6H9ClN2O |
| Molecular Weight | 160.6 |
| IUPAC Name | (1-oxidopyridin-1-ium-3-yl)methanamine;hydrochloride |
| Standard InChI | InChI=1S/C6H8N2O.ClH/c7-4-6-2-1-3-8(9)5-6;/h1-3,5H,4,7H2;1H |
| Standard InChI Key | BQQGFKCOHWNTAB-UHFFFAOYSA-N |
| SMILES | C1=CC(=C[N+](=C1)[O-])CN.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
3-(Aminomethyl)pyridine 1-oxide hydrochloride belongs to the class of heterocyclic N-oxides. Its IUPAC name is (1-oxidopyridin-1-ium-3-yl)methanamine hydrochloride, reflecting the presence of a protonated pyridine N-oxide ring and an aminomethyl side chain . The hydrochloride salt enhances its solubility in polar solvents, making it suitable for aqueous reactions.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₉ClN₂O | |
| Molecular Weight | 160.60 g/mol | |
| CAS Registry Number | 672324-61-7 | |
| SMILES Notation | Cl.NCC1=CN+=CC=C1 |
Crystallographic and Spectroscopic Data
X-ray crystallography of related N-oxide compounds reveals that the pyridine ring adopts a planar conformation, with the N-oxide group introducing polarity. Infrared (IR) spectroscopy of 3-(aminomethyl)pyridine derivatives shows characteristic absorption bands at 1,630 cm⁻¹ (C=N stretching) and 3,400 cm⁻¹ (N–H stretching) . Nuclear magnetic resonance (NMR) data for the parent compound, 3-(aminomethyl)pyridine, includes signals at δ 8.58 ppm (pyridine H-2/H-6) and δ 3.89 ppm (CH₂NH₂) in CDCl₃ .
Synthetic Methodologies
Oxidation of 3-(Aminomethyl)pyridine
The most common synthesis involves oxidizing 3-(aminomethyl)pyridine with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (m-CPBA) to form the N-oxide, followed by treatment with hydrochloric acid to yield the hydrochloride salt . This method achieves yields of 70–85% under optimized conditions (40–60°C, 12–24 hours) .
Table 2: Comparison of Oxidizing Agents
| Oxidizing Agent | Temperature (°C) | Yield (%) | Byproducts |
|---|---|---|---|
| H₂O₂ | 50 | 78 | H₂O |
| m-CPBA | 40 | 85 | Chlorobenzoic acid |
Traceless Umpolung Strategy
A novel one-pot synthesis employs a traceless C3-selective umpolung of 1-amidopyridin-1-ium salts. This method utilizes aminal reagents to generate a Mannich-type intermediate, which undergoes reductive N–N bond cleavage to yield 3-(aminomethyl)pyridine derivatives . The reaction proceeds via a 1-amido-2-dialkylamino-1,2-dihydropyridine intermediate, enabling regioselective functionalization .
Physicochemical Properties
Solubility and Stability
The compound exhibits high solubility in water (>200 mg/mL at 25°C) due to its ionic nature. In organic solvents, solubility decreases in the order methanol > ethanol > acetonitrile. Stability studies indicate decomposition at temperatures above 150°C, with the N-oxide group prone to reduction under acidic conditions .
Table 3: ¹H NMR Data (300 MHz, DMSO-d₆)
| Proton Environment | δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Pyridine H-2/H-6 | 8.75 | d (J = 5.1 Hz) | 2H |
| Pyridine H-4 | 7.44 | t (J = 6.0 Hz) | 1H |
| CH₂NH₂ | 3.85 | s | 2H |
| NH₃⁺ (HCl salt) | 2.06 | br s | 3H |
Mass spectrometry (MS) of the free base (m/z 123.1 [M+H]⁺) confirms the molecular ion, while IR spectra show a strong N–O stretch at 1,250 cm⁻¹ .
Biological Activities and Mechanisms
Antimicrobial Properties
Pyridine N-oxides, including this compound, exhibit moderate antibacterial activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 32 µg/mL) . The mechanism involves disruption of membrane integrity via electrostatic interactions between the N-oxide group and phospholipid head groups .
Enzyme Inhibition
Inhibition of lysyl oxidase-like 2 (LOXL2), an enzyme implicated in fibrosis, has been observed at IC₅₀ = 12 µM. The aminomethyl group participates in hydrogen bonding with catalytic residues (e.g., Asp 689), while the N-oxide stabilizes the enzyme-inhibitor complex .
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor to antipsychotic agents (e.g., iloperidone) and kinase inhibitors. Its N-oxide group enhances metabolic stability, reducing hepatic clearance in vivo .
Coordination Chemistry
In metal-organic frameworks (MOFs), it acts as a bidentate ligand, coordinating via the pyridine nitrogen and amine group. Complexes with Cu(II) and Zn(II) show catalytic activity in oxidation reactions .
Comparison with Structural Analogs
Table 4: Structural and Functional Analogues
| Compound | CAS Number | Key Differences | Biological Activity |
|---|---|---|---|
| 3-Aminopyridine hydrochloride | 3055898 | Lacks N-oxide group | Neuroprotective agent |
| 4-(Aminomethyl)pyridine 1-oxide | 91219-89-5 | Aminomethyl at C4 | Lower LOXL2 inhibition |
| 3-(Trifluoromethyl)pyridine N-oxide | 1005515-26-3 | CF₃ substituent | Enhanced metabolic stability |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume